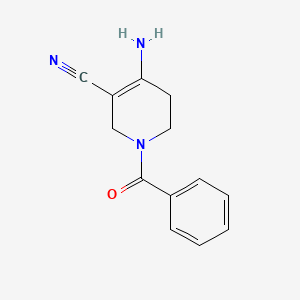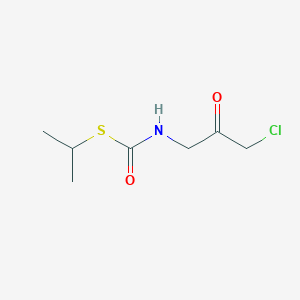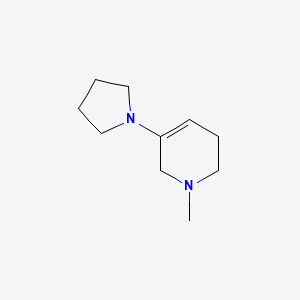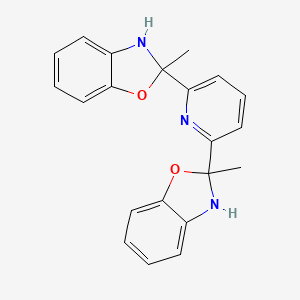
2,2'-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is a complex organic compound that features a pyridine ring flanked by two benzoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-amino-2-methyl-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials into the target compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The benzoxazole rings can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), each with distinct chemical and physical properties.
科学的研究の応用
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a fluorescent probe for detecting biological molecules and monitoring biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
類似化合物との比較
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(benzoxazole): Lacks the methyl groups present in 2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole), resulting in different chemical properties.
2,2’-(Pyridine-2,6-diyl)bis(2-phenyl-2,3-dihydro-1,3-benzoxazole): Contains phenyl groups instead of methyl groups, leading to variations in reactivity and applications.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(2-methyl-2,3-dihydro-1,3-benzoxazole) is unique due to the presence of methyl groups on the benzoxazole rings, which influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
特性
CAS番号 |
60994-19-6 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4 g/mol |
IUPAC名 |
2-methyl-2-[6-(2-methyl-3H-1,3-benzoxazol-2-yl)pyridin-2-yl]-3H-1,3-benzoxazole |
InChI |
InChI=1S/C21H19N3O2/c1-20(23-14-8-3-5-10-16(14)25-20)18-12-7-13-19(22-18)21(2)24-15-9-4-6-11-17(15)26-21/h3-13,23-24H,1-2H3 |
InChIキー |
GAERBGYIUZMPMR-UHFFFAOYSA-N |
正規SMILES |
CC1(NC2=CC=CC=C2O1)C3=NC(=CC=C3)C4(NC5=CC=CC=C5O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9a-Hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carbohydrazide](/img/structure/B14596240.png)
![5-[5-(2-nitrophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14596248.png)

![3-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596259.png)
![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
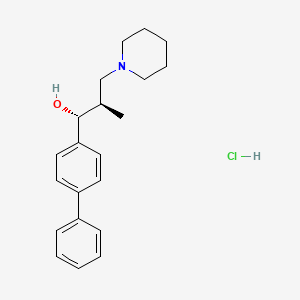

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
